

# Izorlisib Preclinical Profile and Quantitative Data

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## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

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**Izorlisib** (CH5132799) is characterized as a selective class I PI3K inhibitor, with particular potency against the PI3K $\alpha$  isoform and its common oncogenic mutations [1].

**Mechanism of Action: Izorlisib** acts as an **ATP-competitive inhibitor**, binding to the ATP-binding site of the PI3K enzyme to block its activity. It selectively inhibits class I PI3Ks, especially PI3K $\alpha$ , which is frequently mutated in cancers. This inhibition is crucial as the PI3K/AKT/mTOR pathway controls cell growth, survival, and metabolism, and its overactivation is a common driver in various cancers [1] [2] [3].

**Selectivity Profile:** The table below summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **Izorlisib** against various PI3K isoforms and mutants, demonstrating its high selectivity for PI3K $\alpha$  [1].

Target	IC <sub>50</sub> (nM)
PI3K $\alpha$ (H1047R mutant)	5.6 nM
PI3K $\alpha$ (E545K mutant)	6.7 nM
PI3K $\alpha$ (E542K mutant)	6.7 nM
PI3K $\alpha$ (Wild-type)	14 nM
PI3K $\gamma$	36 nM
PI3K $\beta$	120 nM

Target	IC50 (nM)
PI3K $\delta$	500 nM
mTOR	1600 nM
PI3KC2 $\beta$	5300 nM

**Izoralisib** shows potent activity against PI3K $\alpha$  and its common gain-of-function mutants, with significantly less potency against other class I isoforms ( $\beta$ ,  $\delta$ ,  $\gamma$ ) and mTOR [1].

## Key Preclinical Experimental Findings

### In Vitro Antiproliferative Activity

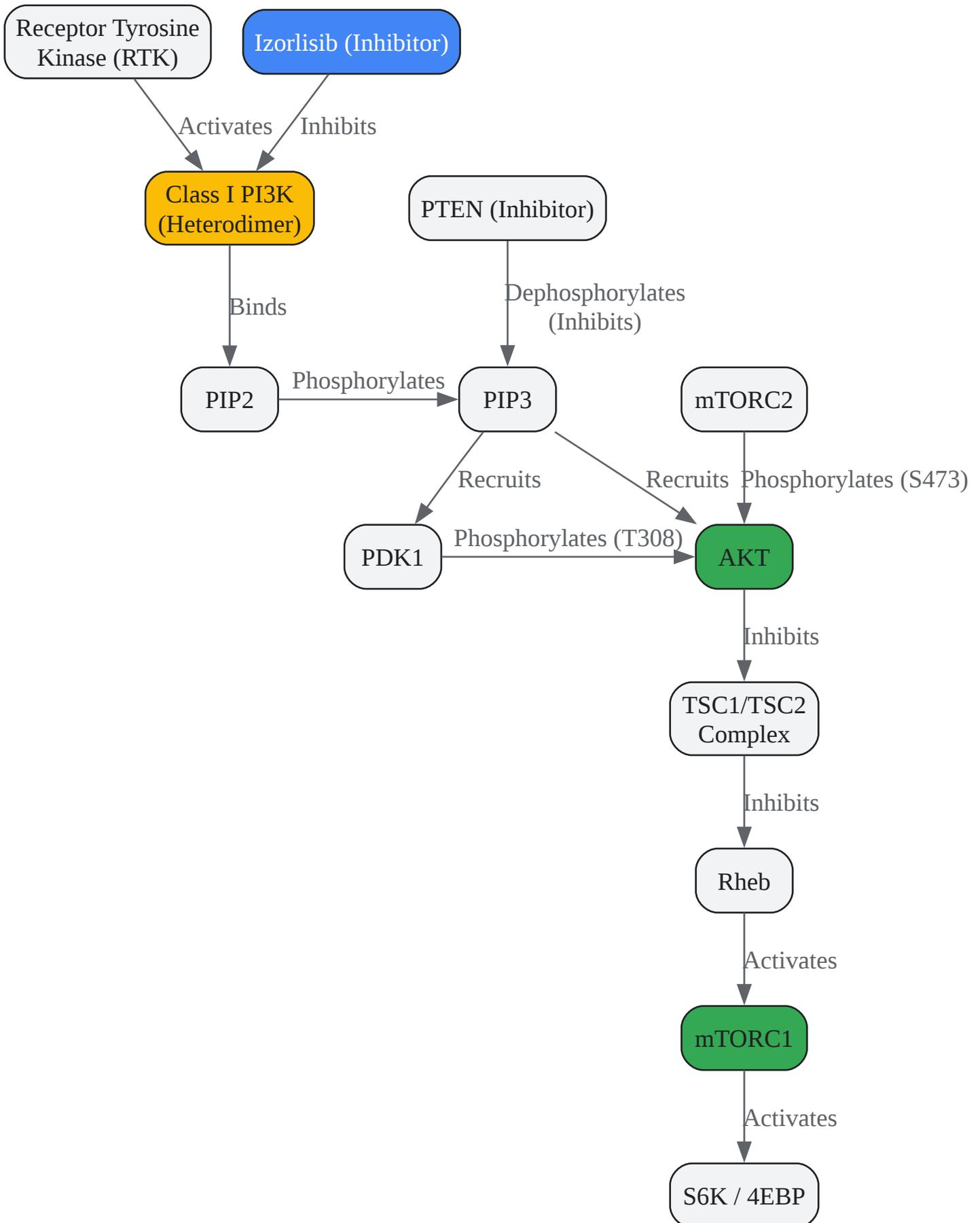
- **Purpose:** To evaluate the ability of **Izoralisib** to inhibit the growth of various human cancer cell lines in a laboratory setting [1].
- **Methodology:** A panel of 60 tumor cell lines, including those from the **breast, endometrial, ovarian, and colorectal** lineages, was treated with **Izoralisib**. Cell viability was measured to determine the IC50 value for each cell line [1].
- **Key Results:** **Izoralisib** exhibited broad antiproliferative activity, with **75% (45/60) of the cell lines showing an IC50 below 1  $\mu$ M**, and **38% (23/60) having an IC50 below 0.3  $\mu$ M**. This suggests significant potency across multiple cancer types [1].

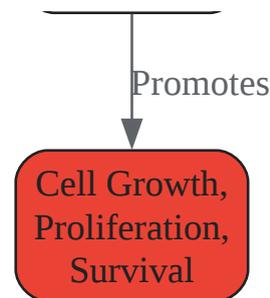
### In Vivo Efficacy in Mouse Xenograft Models

- **Purpose:** To assess the antitumor effect of **Izoralisib** in a live animal model of cancer [1].
- **Methodology:** Mice were implanted with **BT-474 breast cancer cells** (a model that is often HER2-positive and PI3KCA-mutated) to form tumors. After tumor establishment, one group of mice was treated long-term with Everolimus (an mTOR inhibitor) until tumors regrew, indicating resistance. These mice were then randomized to receive either continued Everolimus or **Izoralisib** at different doses [1].
- **Key Results:** Administration of **Izoralisib** led to **remarkable tumor regression in a dose-dependent manner** in the Everolimus-resistant models. Analysis of tumor tissues showed that **Izoralisib** suppressed a broader range of effectors in the PI3K pathway (including Akt, FoxO1, S6K, S6, and 4E-BP1) compared to Everolimus, which only inhibited effectors downstream of mTORC1 [1].

## PI3K Signaling Pathway and **Izorlisib**'s Action

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the specific point where **Izorlisib** acts.





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## Comparison with an Approved PI3K $\alpha$ Inhibitor

To provide context, the table below contrasts **Izorlisib** with **Alpelisib (Piqray)**, an FDA-approved PI3K $\alpha$  inhibitor.

Feature	Izorlisib (Investigational)	Alpelisib (Approved)
Primary Target	PI3K $\alpha$ (wild-type and mutants) [1]	PI3K $\alpha$ [4] [5]
Key Indication	Preclinical research only [1]	HR+/HER2-, PIK3CA-mutated advanced breast cancer (with fulvestrant) [4] [5]
Clinical Trial Data	None publicly available	Phase III SOLAR-1 trial led to FDA approval [4]
Status	Research use only [1]	Approved drug (2019) [5]

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